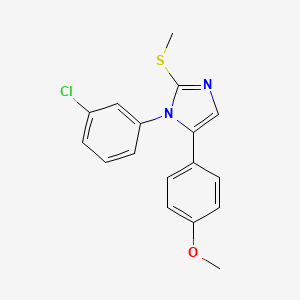

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-methylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS/c1-21-15-8-6-12(7-9-15)16-11-19-17(22-2)20(16)14-5-3-4-13(18)10-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPANWQEXNKSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.

Introduction of the chlorophenyl group: This step involves the substitution reaction of the imidazole ring with a chlorophenyl halide under basic conditions.

Introduction of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction using a methoxyphenyl halide.

Introduction of the methylthio group: This step involves the reaction of the imidazole derivative with a methylthiolating agent, such as methylthiol chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the imidazole ring or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Reduced imidazole derivatives and other reduced products.

Substitution: Substituted imidazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis of key analogs:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP):

- Molecular Weight:

- The target compound (339.82 g/mol) is heavier than 5-(4-methoxyphenyl)-1H-imidazole (MW ~214 g/mol) due to additional substituents .

Biologische Aktivität

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole is a synthetic compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure features an imidazole ring substituted with a chlorophenyl and methoxyphenyl group, along with a methylthio group. This unique arrangement contributes to its biological properties.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 302.82 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial effects. For instance, studies have shown that this compound demonstrates activity against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study conducted by Jain et al., the compound was tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results are summarized in Table 1.

| Bacterial Strain | Zone of Inhibition (mm) | Reference Drug (Norfloxacin) |

|---|---|---|

| S. aureus | 18 | 24 |

| E. coli | 15 | 22 |

| B. subtilis | 20 | 26 |

The compound exhibited comparable antibacterial activity to the reference drug, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

Imidazole derivatives are known for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines was evaluated in vitro.

Research Findings

In vitro assays demonstrated that the compound significantly reduced the levels of TNF-α and IL-6 in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Anticancer Properties

The anticancer potential of imidazole derivatives has been widely studied. The compound showed promising results against various cancer cell lines.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed on human cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer). The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 25 |

| MCF-7 | 30 |

These findings indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, warranting further investigation into its anticancer mechanisms .

Q & A

Q. What are the established synthetic routes for preparing 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole, and what reaction conditions optimize yield?

The synthesis typically involves a multi-step approach:

- Imidazole ring formation : Condensation of α-haloketones with aldehydes/amines under acidic conditions (e.g., acetic acid) to form the core imidazole structure .

- Substituent introduction : Nucleophilic substitution or coupling reactions to add the 3-chlorophenyl, 4-methoxyphenyl, and methylthio groups. For example, thiolation with methanethiol or its derivatives under basic conditions (e.g., K₂CO₃/DMF) introduces the methylthio group .

- Optimization : Use of inert atmospheres (N₂), controlled temperatures (60–80°C), and chromatography (silica gel, ethyl acetate/hexane) for purification improves yields (>70%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Spectroscopic analysis :

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (calculated for C₁₇H₁₄ClN₂OS: ~345.04 g/mol) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, though disorder in the dithiolane ring (if present) requires refinement using software like SHELXL .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standards like ampicillin .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with structural analogs showing activity at 10–50 µM .

- Enzyme inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., JAK/STAT pathway using AG490 as a control) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

- Substituent analysis : Compare halogen effects (e.g., Br vs. Cl at the 4-position) on bioactivity. Bromine’s larger size enhances hydrophobic interactions but may reduce solubility, explaining divergent MIC values in analogs .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cytochrome P450 or tubulin. For example, methoxyphenyl groups may enhance π-π stacking in hydrophobic pockets .

- Meta-analysis : Cross-reference data from PubChem, Scopus, and medicinal chemistry databases to identify trends in substituent-activity relationships .

Q. What experimental strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Solvent screening : Use high-boiling solvents (e.g., DMSO, DMF) with slow evaporation. Co-crystallization with thiourea derivatives can stabilize lattice structures .

- Temperature gradients : Gradual cooling (0.5°C/hr) reduces disorder, particularly in flexible sulfur-containing groups .

- Synchrotron radiation : High-intensity X-rays improve diffraction quality for low-symmetry crystals .

Q. How can the metabolic stability of this compound be assessed for drug development?

Q. What methodologies optimize the compound’s solubility without compromising bioactivity?

- Prodrug synthesis : Introduce phosphate or PEG groups at the imidazole N-position to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) for controlled release, validated by dynamic light scattering (DLS) .

- Co-solvent systems : Test DMSO/PBS or cyclodextrin-based solutions for in vitro assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.